molecular formula C29H35NO4SSi B12368883 Duocarmycin SA intermediate-2

Duocarmycin SA intermediate-2

Cat. No.: B12368883
M. Wt: 521.7 g/mol
InChI Key: LNNHMEFSVDHHRF-UHFFFAOYSA-N
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Description

Duocarmycin SA intermediate-2 is a synthetic compound that serves as a precursor in the synthesis of duocarmycin SA, a potent antitumor antibiotic. Duocarmycin SA and its intermediates are known for their ability to selectively alkylate DNA, leading to cytotoxic effects. These compounds are derived from natural products isolated from Streptomyces species and have been extensively studied for their potential in cancer therapy due to their high potency and unique mechanism of action .

Preparation Methods

The synthesis of duocarmycin SA intermediate-2 involves several key steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound typically involve optimization of these synthetic routes to improve yield, purity, and scalability. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

Duocarmycin SA intermediate-2 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure or functional groups of the intermediate .

Scientific Research Applications

Duocarmycin SA intermediate-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of duocarmycin SA and related compounds, enabling the study of their chemical properties and reactivity.

    Biology: Employed in the investigation of DNA-alkylating agents and their interactions with biological molecules.

    Medicine: Explored for its potential in cancer therapy, particularly in the development of targeted drug delivery systems such as antibody-drug conjugates.

    Industry: Utilized in the production of high-potency cytotoxic agents for research and therapeutic purposes

Mechanism of Action

The mechanism of action of duocarmycin SA intermediate-2 involves its conversion to duocarmycin SA, which then exerts its effects through DNA alkylation. The compound binds to the minor groove of DNA at AT-rich sites and forms a covalent bond with the adenine-N3 position. This alkylation disrupts the DNA structure, leading to inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

Duocarmycin SA intermediate-2 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that enable selective DNA alkylation and its potential for use in targeted cancer therapies .

Properties

Molecular Formula

C29H35NO4SSi

Molecular Weight

521.7 g/mol

IUPAC Name

tert-butyl-dimethyl-[[1-(4-methylphenyl)sulfonyl-6-phenylmethoxyindol-3-yl]methoxy]silane

InChI

InChI=1S/C29H35NO4SSi/c1-22-12-15-26(16-13-22)35(31,32)30-19-24(21-34-36(5,6)29(2,3)4)27-17-14-25(18-28(27)30)33-20-23-10-8-7-9-11-23/h7-19H,20-21H2,1-6H3

InChI Key

LNNHMEFSVDHHRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OCC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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